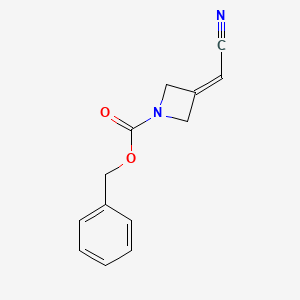

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-(cyanomethylidene)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-7-6-12-8-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-6H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCFRLZUFFRFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC#N)CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate typically involves the reaction of benzyl chloride with 3-(cyanomethylene)azetidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a controlled temperature.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(cyanomethylene)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: The oxidation of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate can lead to the formation of benzyl 3-(cyanomethylene)azetidine-1-carboxylate derivatives with different functional groups.

Reduction: Reduction reactions typically result in the formation of benzyl 3-(cyanomethylene)azetidine-1-carboxylate derivatives with reduced functional groups.

Substitution: Substitution reactions can produce a variety of substituted benzyl 3-(cyanomethylene)azetidine-1-carboxylate derivatives.

Scientific Research Applications

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. The compound is also used as a building block in the development of new chemical entities and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which Benzyl 3-(cyanomethylene)azetidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved vary based on the specific reactions and processes in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 3-(Cyanomethylene)azetidine-1-carboxylate

- Structural Differences : The tert-butyl ester replaces the benzyl group, introducing steric bulk and altering stability.

- Synthesis : Prepared via Horner–Emmons reaction using tert-butyl 3-oxoazetidine-1-carboxylate, yielding 72% . In contrast, benzyl derivatives often require benzylamine as a starting material .

- Applications: Both compounds are intermediates for baricitinib. However, tert-butyl derivatives simplify deprotection (e.g., HCl in isopropanol) compared to benzyl groups, which may need harsher conditions .

- Environmental Impact : Traditional synthesis of tert-butyl derivatives generates mixed salt wastewater, while benzyl-based routes are being optimized for greener production .

Benzyl 3-Oxoazetidine-1-carboxylate (CAS 105258-93-3)

- Structural Differences: A ketone (oxo) replaces the cyanomethylene group.

- Reactivity: The oxo group supports keto-enol tautomerism, enabling aldol condensations, unlike the cyanomethylene’s electrophilic character .

- Physical Properties : Higher polarity due to the ketone, affecting solubility (e.g., in CDCl3 for NMR analysis) .

Benzyl 3-Hydroxyazetidine-1-carboxylate (CAS 128117-22-6)

- Structural Differences: A hydroxyl group replaces cyanomethylene.

- Applications : Used in peptide coupling and as a precursor for sulfonylation. The hydroxyl group allows for further functionalization (e.g., mesylation or tosylation) .

- Stability: Less prone to hydrolysis than the cyanomethylene analog but requires protection during synthetic steps .

Benzyl 3-((4-Phenylquinolin-2-yl)amino)azetidine-1-carboxylate

- Structural Differences: A bulky 4-phenylquinolin-2-ylamino group replaces cyanomethylene.

- Physical Properties: Higher melting point (159–160°C vs. liquid/oil for cyanomethylene analogs) due to aromatic stacking .

- Applications: Targets epigenetic enzymes (EZH2/HDACs), diverging from the cyanomethylene derivative’s role in kinase inhibitors .

Data Tables

Table 1: Key Physical and Spectral Properties

*Assumed from analogous tert-butyl synthesis.

Key Research Findings

Green Synthesis: Benzyl 3-(cyanomethylene)azetidine-1-carboxylate can be synthesized sustainably using microchannel reactors, improving yield (72%) and reducing waste compared to tert-butyl analogs .

Deprotection Efficiency: tert-Butyl derivatives require milder deprotection (HCl in isopropanol), whereas benzyl groups may need catalytic hydrogenation, complicating scalability .

Biological Relevance: Cyanomethylene derivatives are pivotal in baricitinib synthesis, while hydroxy or sulfonyloxy analogs target epigenetic pathways .

Biological Activity

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is characterized by its azetidine ring structure, which is a four-membered cyclic amine. The compound features a benzyl group and a cyanomethylene moiety attached to the azetidine ring, along with a carboxylate functional group. This unique combination of structural elements provides the compound with distinctive chemical properties that may confer various biological activities.

Biological Activity Overview

Research indicates that compounds containing azetidine rings, such as benzyl 3-(cyanomethylene)azetidine-1-carboxylate, have been studied for their potential as pharmaceutical agents. They have demonstrated promising activities in several areas:

- Anticancer Activity : Some derivatives of azetidine compounds have shown efficacy against cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, studies on related compounds have indicated potential mechanisms involving the inhibition of key signaling pathways associated with tumor growth .

- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties, suggesting that benzyl 3-(cyanomethylene)azetidine-1-carboxylate may also exhibit such effects. Inhibiting inflammatory pathways can be crucial in treating conditions like rheumatoid arthritis and other autoimmune disorders .

The synthesis of benzyl 3-(cyanomethylene)azetidine-1-carboxylate can be achieved through various methods, often involving the reaction of azetidine derivatives with cyanomethylene reagents. Understanding its mechanism of action is essential for elucidating its biological activity. Interaction studies suggest that this compound may bind to specific enzymes or receptors involved in critical biological pathways, potentially leading to therapeutic effects .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study on related azetidine compounds demonstrated significant efficacy against ovarian cancer xenografts in nude mice, showcasing tumor growth suppression rates exceeding 100% compared to control groups. The study highlights the potential for benzyl 3-(cyanomethylene)azetidine-1-carboxylate as an anticancer agent .

Q & A

What are the primary synthetic routes for Benzyl 3-(cyanomethylene)azetidine-1-carboxylate, and how do they differ in efficiency?

Basic

The compound is synthesized via Horner–Emmons reactions using tert-butyl 3-oxoazetidine-1-carboxylate as a starting material, followed by deprotection and functionalization . Alternative routes include Wittig reactions with benzyl-protected intermediates, as seen in Baricitinib synthesis pathways . Efficiency varies: traditional methods often use hazardous reagents (e.g., ethanesulfonyl chloride) and yield ~60–70% , while greener approaches in microchannel reactors achieve >85% yield with reduced waste .

How is the structural integrity of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate confirmed during synthesis?

Basic

NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical. The cyanomethylene group shows distinct peaks at δ ~5.5–6.0 ppm (¹H NMR) and ~110–120 ppm (¹³C NMR) for the sp²-hybridized carbons. Mass spec confirms the molecular ion at m/z 194.23 (C₁₀H₁₄N₂O₂) . Purity is assessed via HPLC with UV detection at 210–220 nm .

What role does this compound play in the synthesis of Baricitinib?

Advanced

It serves as a key intermediate for introducing the azetidine-cyanomethylene moiety into Baricitinib’s core structure. After deprotection, the intermediate undergoes sulphonamidation with ethanesulphonyl chloride to form 2-[1-(ethylsulphonyl)azetidin-3-ylidene]acetonitrile, a precursor for subsequent coupling reactions . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to minimize by-products like hydrolyzed cyanides .

How do researchers address contradictions in reported yields and by-product formation across synthetic methods?

Advanced

Discrepancies arise from reagent purity and deprotection efficiency . For example, acidic deprotection (HCl/THF) may degrade the cyanomethylene group if not carefully controlled . Comparative studies using design of experiments (DoE) reveal that replacing i-PrOH with microreactors reduces side reactions (e.g., over-oxidation) and improves reproducibility .

What green chemistry principles are applied to improve the sustainability of its synthesis?

Advanced

Recent methods prioritize atom economy by eliminating toxic reagents (e.g., phosgene derivatives) and employing microchannel reactors for precise temperature control, reducing energy use by 30–40% . Solvent selection (e.g., water/ethanol mixtures) minimizes waste, achieving an E-factor <5 compared to traditional routes (E-factor >15) .

What mechanistic insights explain the reactivity of the cyanomethylene group in cross-coupling reactions?

Advanced

The electron-deficient cyanomethylene group undergoes nucleophilic addition at the β-carbon due to conjugation with the nitrile. In Horner–Emmons reactions, the phosphorus ylid attacks the carbonyl, forming a stabilized oxaphosphorane intermediate, which eliminates phosphate to yield the α,β-unsaturated nitrile . DFT studies suggest that steric hindrance from the benzyl group slows undesired dimerization .

How do protecting groups (e.g., benzyl vs. tert-butyl) influence downstream functionalization?

Advanced

The benzyl group offers stability under basic conditions but requires harsher deprotection (e.g., H₂/Pd-C), risking hydrogenation of the cyanomethylene bond. In contrast, tert-butyl esters are cleaved under mild acidic conditions (TFA/DCM), preserving the nitrile functionality . Selection depends on the target molecule’s sensitivity: Baricitinib intermediates favor tert-butyl for easier deprotection .

What analytical challenges arise in quantifying trace impurities in this compound?

Advanced

Impurities like hydrolyzed nitriles (e.g., carboxylic acids) or oxidation by-products require LC-MS/MS for detection at ppm levels. Method development must account for the compound’s UV transparency; derivatization with diazomethane enhances sensitivity . Residual solvents (e.g., DMF) are monitored via GC-MS to meet ICH Q3C guidelines .

Can alternative substrates replace tert-butyl 3-oxoazetidine-1-carboxylate in its synthesis?

Advanced

Yes, neopentyl esters have been explored to improve crystallinity, but they exhibit slower reaction kinetics in Horner–Emmons steps . Computational modeling identifies 3-oxoazetidine sulfonamides as viable alternatives, though they require higher activation energy for ylid formation .

What strategies are employed to scale up synthesis while maintaining regioselectivity?

Advanced

Continuous-flow systems (e.g., microreactors) enhance heat/mass transfer, reducing hotspots that cause regioselective losses . Catalyst screening (e.g., LiHMDS vs. NaHMDS) optimizes enolate formation, with Li⁺ ions favoring the Z-isomer due to tighter ion pairing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.